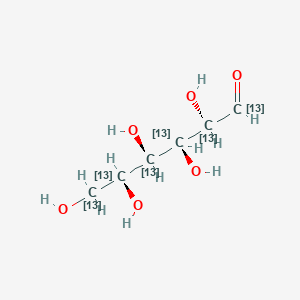
D-Galactose-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactose-13C6: is a stable isotope-labeled compound where all six carbon atoms are replaced with the carbon-13 isotope. This compound is a derivative of D-Galactose, a naturally occurring aldohexose and a C-4 epimer of glucose . The molecular formula of this compound is 13C6H12O6, and it has a molecular weight of 186.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Galactose-13C6 involves the incorporation of carbon-13 into the D-Galactose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the chemical synthesis of D-Galactose . The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the chemical structure of the compound.
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological methods, such as fermentation processes using microorganisms that can incorporate carbon-13 into the galactose molecule. These methods are optimized for large-scale production to meet the demand for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: D-Galactose-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form D-Galactonic acid-13C6.
Reduction: It can be reduced to form D-Galactitol-13C6.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products:
Oxidation: D-Galactonic acid-13C6
Reduction: D-Galactitol-13C6
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Chemistry: D-Galactose-13C6 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. It is also used in the synthesis of labeled compounds for research purposes .
Biology: In biological research, this compound is used to study the role of galactose in cellular processes and its metabolism in different organisms. It helps in understanding the dynamics of galactose utilization and its impact on cellular functions .
Medicine: this compound is used in medical research to study galactosemia, a genetic disorder affecting galactose metabolism. It is also used in diagnostic tests to evaluate liver function and assess liver diseases .
Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and as a standard in analytical chemistry for the quantification of galactose in various samples .
Mechanism of Action
D-Galactose-13C6 exerts its effects by participating in metabolic pathways similar to those of natural D-Galactose. It is metabolized by enzymes such as galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose-4-epimerase. These enzymes facilitate the conversion of this compound into intermediates that enter glycolysis and other metabolic pathways . The incorporation of carbon-13 allows for the tracking and quantification of these metabolic processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Comparison with Similar Compounds
D-Glucose-13C6: A stable isotope-labeled glucose molecule where all six carbon atoms are replaced with carbon-13.
D-Fructose-13C6: A stable isotope-labeled fructose molecule with carbon-13.
D-Mannose-13C6: A stable isotope-labeled mannose molecule with carbon-13.
Uniqueness: D-Galactose-13C6 is unique due to its specific role in studying galactose metabolism and its applications in diagnosing and understanding galactose-related disorders. Its use as a tracer in metabolic studies provides valuable insights into the dynamics of carbohydrate metabolism, which is not as extensively studied with other similar compounds .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
186.11 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
GZCGUPFRVQAUEE-CPRVWCQRSA-N |
Isomeric SMILES |
[13CH2]([13C@H]([13C@@H]([13C@@H]([13C@H]([13CH]=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



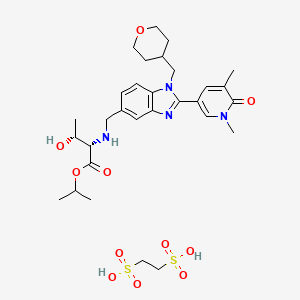
![2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B12396109.png)
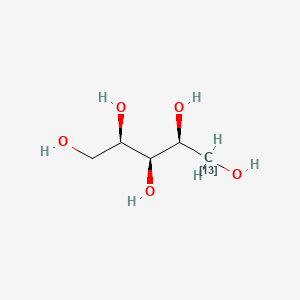
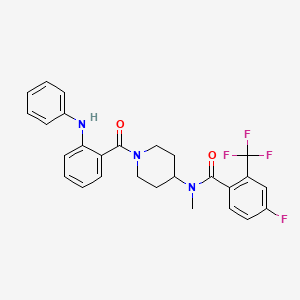
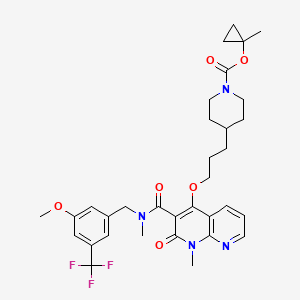
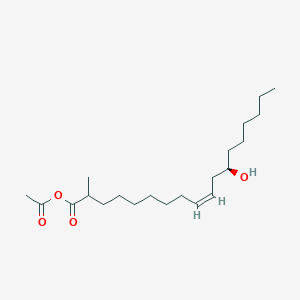
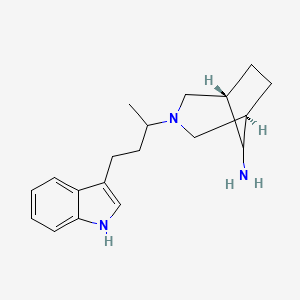

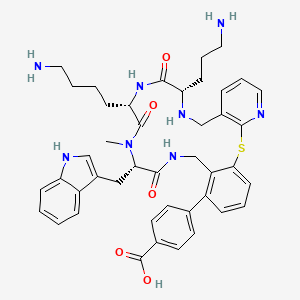
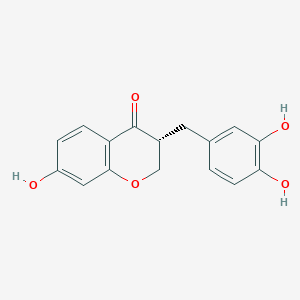
![N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12396161.png)
![disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate](/img/structure/B12396166.png)

